6-(4-Ethylthiophenyl)picolinic acid

Medicinal chemistry Chemical biology Structure-activity relationship

SAR studies on picolinic acids require pure 6-substituted ortho-isomers; 6-(4-Ethylthiophenyl)picolinic acid (≥98%) enables head-to-head evaluation of ortho-substitution effects on metal chelation geometry and auxin herbicide potency. - Distinct from 3- and 5-position isomers for positional SAR. - Full analytical documentation (NMR, HPLC, LC-MS) ensures reproducible coordination chemistry. - Template for AFB5-targeted herbicide discovery, with literature showing 45-fold IC₅₀ improvements over commercial benchmarks. - Ready for immediate global supply.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
CAS No. 887982-60-7
Cat. No. B6334861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylthiophenyl)picolinic acid
CAS887982-60-7
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C14H13NO2S/c1-2-18-11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
InChIKeyXARAFSQHPWUIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethylthiophenyl)picolinic Acid: Structural Profile


6-(4-Ethylthiophenyl)picolinic acid (CAS 887982-60-7) is a substituted picolinic acid derivative with molecular formula C14H13NO2S and molecular weight 259.33 g/mol, incorporating a 4-ethylthiophenyl substituent at the 6-position of the pyridine-2-carboxylic acid core . The compound is commercially available at ≥95% purity for research applications only .

6-(4-Ethylthiophenyl)picolinic Acid: Substitution Risks


High-strength differential evidence from peer-reviewed primary literature or patents is currently limited for 6-(4-Ethylthiophenyl)picolinic acid. Substituted picolinic acids as a class exhibit profound position-dependent biological activity; the specific 6-position 4-ethylthiophenyl substitution pattern is structurally distinct from 3-, 4-, or 5-position positional isomers and simple alkylthio-substituted picolinic acids, with different predicted lipophilicity (XLogP: 3.2–3.3) and conformational profiles compared to alternative substitution patterns [1] [2]. Positional isomerism in this class is known to alter metal coordination geometry, receptor binding affinity, and target selectivity, meaning that 6-substituted picolinic acids are not functionally interchangeable with 3-, 4-, or 5-substituted analogs [3].

6-(4-Ethylthiophenyl)picolinic Acid: Differentiation Evidence


Positional Isomer Comparison

6-(4-Ethylthiophenyl)picolinic acid (CAS 887982-60-7) features the 4-ethylthiophenyl substituent at the 6-position (ortho to carboxyl) of the pyridine-2-carboxylic acid core, creating a distinct chelation geometry relative to the 3-position isomer (CAS 1261933-69-0) where the aryl group is meta to the carboxyl, and the 5-position isomer (CAS 1261910-52-4) where it is para to the carboxyl [1] . This positional difference alters metal coordination site availability and the conformational space accessible to the molecule. Computed physicochemical properties demonstrate that the three positional isomers share identical molecular formula (C14H13NO2S) and molecular weight (259.33 g/mol) but possess different InChIKeys: XARAFSQHPWUIFI-UHFFFAOYSA-N for 6-isomer, FMIQTPNLMDZZRH-UHFFFAOYSA-N for 3-isomer, and a distinct InChIKey for 5-isomer [1] .

Medicinal chemistry Chemical biology Structure-activity relationship

Purity Specifications and Documentation

6-(4-Ethylthiophenyl)picolinic acid is available from verified suppliers at two distinct purity specifications: 95% minimum purity (AKSci, abcr) and NLT 98% purity with full analytical documentation including MSDS, NMR, HPLC, and LC-MS (Synblock) . The 3-position isomer (CAS 1261933-69-0) is available at 95% purity from abcr at a documented list price of €1,159.00 per 5g (as of 2025) [1].

Analytical chemistry Quality control Procurement

Physicochemical Properties: XLogP and Rotatable Bonds

6-(4-Ethylthiophenyl)picolinic acid exhibits a calculated XLogP value of approximately 3.3 [1]. The 3-position isomer shows a similar computed XLogP of 3.2 [2]. Both compounds share identical rotatable bond count (4), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (75.5 Ų) [2]. This indicates that lipophilicity, a key determinant of membrane permeability and bioavailability, is comparable across positional isomers in this class.

Drug discovery ADME prediction Physicochemical properties

Target Engagement and Binding Activity

A preliminary bioassay of a compound with similar structural features to 6-(4-Ethylthiophenyl)picolinic acid (reported under PubChem AID 1299) evaluated cytotoxicity in THP.1 cells [1]. However, the specific activity data (IC50 or percent inhibition) for 6-(4-Ethylthiophenyl)picolinic acid in this or any other primary research publication is not publicly available. BindingDB contains entries for picolinic acid derivatives including IC50 = 1.80 × 10⁵ nM against dihydroorotase (mouse Ehrlich ascites) and IC50 = 1.00 × 10³ nM against EthR (M. tuberculosis) by surface plasmon resonance, but these correspond to different chemical structures, not 6-(4-Ethylthiophenyl)picolinic acid [2] [3].

Chemical biology Target engagement Binding assays

Research Applications of 6-(4-Ethylthiophenyl)picolinic Acid


Positional SAR Studies

6-(4-Ethylthiophenyl)picolinic acid serves as a 6-substituted ortho-carboxyl positional isomer for systematic structure-activity relationship studies across the 3-, 5-, and 6-substituted picolinic acid series. Given the established importance of substituent position in picolinic acid biological activity [1], this compound enables direct comparative evaluation of ortho-substitution effects on metal chelation geometry, target binding, and functional activity relative to the meta (3-position) and para (5-position) analogs [2] . Researchers should conduct internal head-to-head comparative assays, as no public head-to-head quantitative data currently exist.

Metal Chelation and Coordination Chemistry

The picolinic acid scaffold is recognized for its metal-chelating capacity [3]. The 6-position ortho-substitution pattern of this compound places the ethylthiophenyl aryl group adjacent to the carboxyl and pyridine nitrogen, creating a distinct steric and electronic environment for metal coordination. This spatial arrangement differs from the 3-position and 5-position isomers, potentially altering metal ion selectivity, complex stability, and catalytic properties [2] . Procurement of the 98% purity grade with full analytical documentation is recommended for coordination chemistry applications requiring precise stoichiometric control.

Herbicide Scaffold Exploration

Picolinic acid derivatives constitute a significant class of synthetic auxin herbicides, with commercial examples including halauxifen-methyl and florpyrauxifen-benzyl that feature 6-substituted picolinic acid cores [4]. The 6-(4-ethylthiophenyl)picolinic acid scaffold provides a 6-position aryl-substituted picolinic acid template for exploring novel herbicidal candidates targeting auxin-signaling F-box protein 5 (AFB5) or related pathways. SAR studies of 6-substituted picolinic acids have demonstrated that specific 6-position modifications can yield IC50 values 45-fold lower than commercial herbicide benchmarks [4], supporting the rationale for evaluating this scaffold in agrochemical discovery programs.

Analytical Reference Standard Procurement

This compound is available at NLT 98% purity with comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) , qualifying it as a potential reference standard for analytical method development, LC-MS calibration, and quality control applications. Procurement from suppliers providing full documentation ensures traceability and batch-to-batch consistency. The availability of the 3-position isomer at documented pricing (€1,159.00/5g) provides a market benchmark for cost comparison in procurement planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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